cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H17BrO3 It is characterized by the presence of a bromophenyl group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phenyl-substituted cyclohexane carboxylic acids, alcohols, and ketones.
Scientific Research Applications
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid include:
- cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDDEYGDICYAOL-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641376 | |
Record name | (1R,2R)-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-39-3 | |
Record name | (1R,2R)-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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